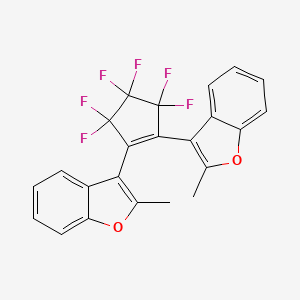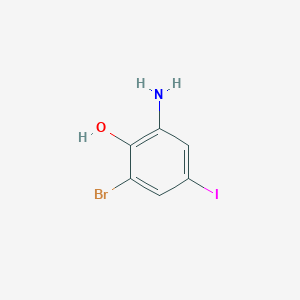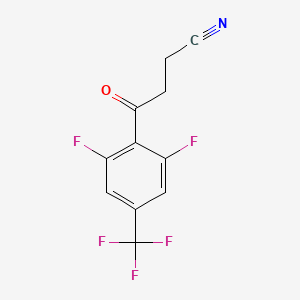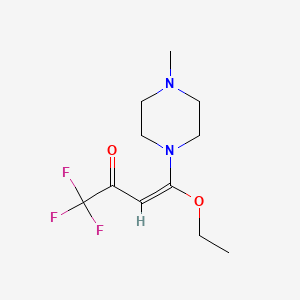
5-Chloro-3-pyridin-2-ylisoquinolin-1-amine;copper(1+);dinitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-pyridin-2-ylisoquinolin-1-amine;copper(1+);dinitrate is a complex compound that combines a heterocyclic amine with copper and nitrate ions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-pyridin-2-ylisoquinolin-1-amine typically involves multi-step reactions. One common method includes the Buchwald–Hartwig arylamination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base . Another method is the nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
5-Chloro-3-pyridin-2-ylisoquinolin-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinoline derivative, while substitution reactions can produce various substituted isoquinolines .
科学的研究の応用
5-Chloro-3-pyridin-2-ylisoquinolin-1-amine;copper(1+);dinitrate has several scientific research applications:
作用機序
The mechanism of action of 5-Chloro-3-pyridin-2-ylisoquinolin-1-amine;copper(1+);dinitrate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific kinases by binding to their active sites, thereby blocking their activity . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
類似化合物との比較
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares a similar isoquinoline scaffold and has been studied for its kinase inhibitory activity.
1-Chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine: This compound is used in coordination chemistry and has similar structural features.
Uniqueness
5-Chloro-3-pyridin-2-ylisoquinolin-1-amine;copper(1+);dinitrate is unique due to its combination of a heterocyclic amine with copper and nitrate ions. This combination imparts unique electronic and catalytic properties, making it valuable for various applications in research and industry .
特性
分子式 |
C28H20Cl2CuN8O6- |
|---|---|
分子量 |
699.0 g/mol |
IUPAC名 |
5-chloro-3-pyridin-2-ylisoquinolin-1-amine;copper(1+);dinitrate |
InChI |
InChI=1S/2C14H10ClN3.Cu.2NO3/c2*15-11-5-3-4-9-10(11)8-13(18-14(9)16)12-6-1-2-7-17-12;;2*2-1(3)4/h2*1-8H,(H2,16,18);;;/q;;+1;2*-1 |
InChIキー |
FYEHHGPAZWPUQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NC(=C3C=CC=C(C3=C2)Cl)N.C1=CC=NC(=C1)C2=NC(=C3C=CC=C(C3=C2)Cl)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![sodium;(1R,2S)-1-[[(2S,4S)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylate](/img/structure/B12847921.png)






![4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847943.png)


